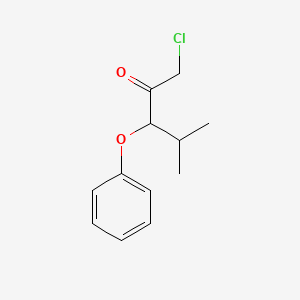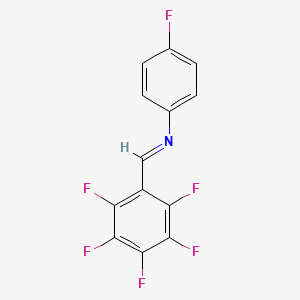![molecular formula C24H26O2 B14367243 Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol CAS No. 91100-95-7](/img/structure/B14367243.png)
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is a complex organic compound featuring a benzene ring substituted with a cyclohexyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate 4-(4-hydroxyphenyl)cyclohexanone. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation using AlCl3 as a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)cyclohexanone.
Reduction: Formation of 4-(4-hydroxyphenyl)cyclohexane.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzene ring can participate in π-π interactions, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxy group attached to a benzene ring.
Cyclohexanol: A cyclohexane ring with a single hydroxy group.
Benzhydrol: A benzene ring with a hydroxy group and a phenyl group attached.
Uniqueness
Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol is unique due to its combination of a benzene ring, a cyclohexyl group, and a hydroxyphenyl group, which imparts distinct chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
91100-95-7 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2.C6H6/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;1-2-4-6-5-3-1/h4-11,19-20H,1-3,12-13H2;1-6H |
InChI Key |
XZKGMKLKEKZWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
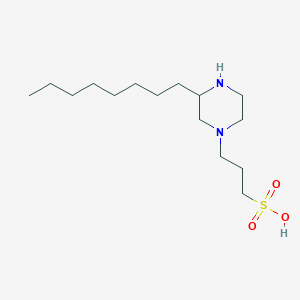
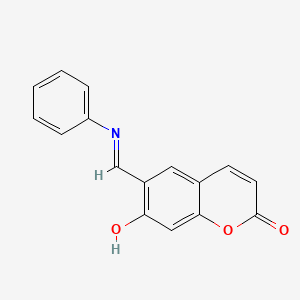
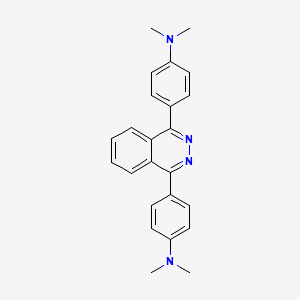
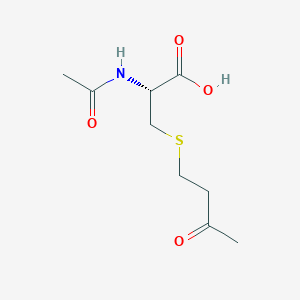
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
